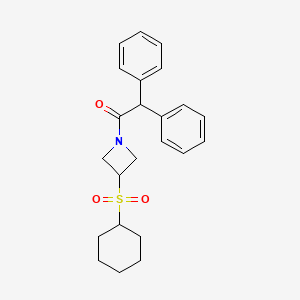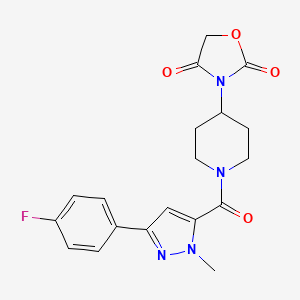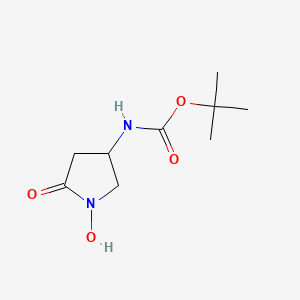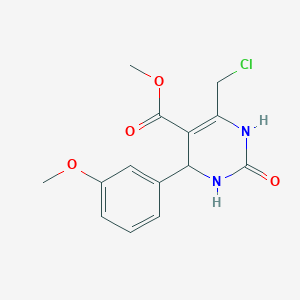![molecular formula C9H10N4S2 B2607769 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 178169-40-9](/img/structure/B2607769.png)
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 178169-40-9. It has a molecular weight of 238.34 . The IUPAC name for this compound is 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 amidine derivative, 1 N hydrazine, and 1 sulfide .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Triazole compounds, including 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol, have been found to exhibit significant antifungal properties . They are present in a number of antifungal drugs such as fluconazole and voriconazole .
Anticancer Applications
Triazole derivatives have shown potential in the field of cancer research. They have been found to exhibit anticancer properties, making them a subject of interest for the development of new anticancer drugs .
Antiviral Applications
Triazole compounds have also been found to have antiviral properties . This makes them potentially useful in the development of new antiviral drugs .
Anti-inflammatory Applications
Triazole compounds have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Antidepressant Applications
Triazole compounds have been found to have antidepressant properties . They are present in a number of antidepressant drugs such as trazodone and nefazodone .
Antioxidant Applications
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol has been found to exhibit antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress .
Antihypertensive Applications
Triazole compounds have been found to have antihypertensive properties . They are present in antihypertensive drugs such as trapidil .
Antiepileptic Applications
Triazole compounds have been found to have antiepileptic properties . They are present in antiepileptic drugs such as rufinamide .
Wirkmechanismus
Target of Action
The primary targets of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol are a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are capable of readily binding with these targets due to their heterocyclic nature .
Mode of Action
The interaction of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol with its targets leads to a variety of biological activities. The compound’s mode of action is primarily through its ability to bind with enzymes and receptors in the biological system . This binding ability is attributed to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the compound .
Biochemical Pathways
The biochemical pathways affected by 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that triazole compounds, including this one, show versatile biological activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Pharmacokinetics
The pharmacokinetics of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that triazoles, in general, have a slow metabolic rate and good oral bioavailability .
Result of Action
The molecular and cellular effects of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol Given the compound’s ability to bind with a variety of enzymes and receptors, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol It is known that the biological activities of triazole compounds can be considerably augmented by various substitutions into the heterocyclic ring systems . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Eigenschaften
IUPAC Name |
4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVDLQIUKYJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)
![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)
